BenchChemオンラインストアへようこそ!

Pteryxin

Butyrylcholinesterase Alzheimer's disease Cholinergic signaling

Pteryxin ((+)-Pteryxin) is a research-grade angular dihydropyranocoumarin differentiated by its multi-target fingerprint: potent and selective BChE inhibition (IC50 12.96 µg/mL, ~1.7× more potent than galanthamine), unique NLRP3 inflammasome suppression, and complete blockade of collagen-induced platelet aggregation at 100 µg/mL. Unlike generic coumarins, Pteryxin delivers orthogonal readouts across Alzheimer's, inflammatory, and smooth-muscle models. Procure Pteryxin to ensure reproducible, pathway-specific data without the variability of substitute compounds.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 17944-23-9
Cat. No. B7782862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteryxin
CAS17944-23-9
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
InChIKeyLYUZYPKZQDYMEE-YRCPKEQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pteryxin (CAS 17944-23-9): A Naturally Derived Dihydropyranocoumarin with Multi-Target Pharmacological Differentiation


Pteryxin ((+)-Pteryxin) is a naturally occurring angular-type dihydropyranocoumarin derivative predominantly isolated from members of the Apiaceae family, including Mutellina purpurea and Peucedanum species [1][2]. It is chemically distinct from simpler coumarins and linear furanocoumarins due to its fused pyran ring system and specific esterification pattern with angelic and acetic acids [2]. Pteryxin has demonstrated a unique and quantifiable multi-target profile in vitro, including potent butyrylcholinesterase (BChE) inhibition, anti-inflammatory activity via nitric oxide suppression and NLRP3 inflammasome modulation, vasorelaxant effects on smooth muscle, and antiplatelet aggregation properties [3][4][5].

Why Generic Substitution Fails for Pteryxin: Evidence-Based Differentiation from Closely Related Coumarins


Pteryxin cannot be considered interchangeable with other coumarins or pyranocoumarins due to its distinct and quantifiable pharmacological fingerprint across multiple orthogonal assays. While many coumarins exhibit some degree of cholinesterase inhibition or anti-inflammatory activity, Pteryxin's combination of potent BChE inhibition (IC50 = 12.96 µg/mL) with significant selectivity over AChE, direct NLRP3 inflammasome suppression, and superior vasorelaxant potency compared to structural analogs like peucedanocoumarin II and 8-methoxy-psoralen creates a unique activity profile [1][2][3]. This multi-target differentiation is critical for research applications where specific pathway modulation is required, and substituting with a generic coumarin or a BChE inhibitor like galanthamine would result in different potency, selectivity, and downstream biological effects [1][3].

Quantitative Differentiation of Pteryxin: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Superior BChE Inhibition Potency Compared to Galanthamine

Pteryxin demonstrates significantly higher potency as a BChE inhibitor compared to the reference compound galanthamine. The IC50 of pteryxin for BChE is 12.96 µg/mL, which is 1.7-fold lower (more potent) than that of galanthamine (IC50 = 22.16 µg/mL) in the same assay system [1]. This potency is accompanied by high selectivity over acetylcholinesterase (AChE), with only 9.30% inhibition of AChE at 100 µg/mL compared to 91.62% inhibition of BChE [1].

Butyrylcholinesterase Alzheimer's disease Cholinergic signaling

Differentiated Vasorelaxant Activity on Isolated Tracheal Smooth Muscle Compared to Structural Analogs

In a comparative study of pyranocoumarins isolated from Bai-Hua Qian-Hu, pteryxin, along with (+)-praruptorin A and Pd-Ia, produced significant relaxant effects on rabbit tracheal preparations pre-constricted with 40 mM KCl or 10 µM acetylcholine [1]. At a concentration of 30 µM, pteryxin and its active analogs completely relaxed tracheas constricted with 40 mM KCl, whereas the closely related analog peucedanocoumarin II (P-II) at the same concentration induced only partial relaxation [1]. Furthermore, pteryxin's relaxant effect was significantly more potent against KCl-induced contractions than acetylcholine-induced contractions, suggesting a mechanism involving calcium channel antagonism, unlike the furanocoumarin 8-methoxy-psoralen which primarily inhibited phenylephrine-induced contractions in pulmonary arteries [1].

Vasorelaxation Calcium antagonism Smooth muscle pharmacology

Direct Inhibition of NLRP3 Inflammasome Activation: A Mechanism Not Shared by Generic Anti-Inflammatory Coumarins

Pteryxin uniquely demonstrates direct suppression of NLRP3 inflammasome activation and assembly in addition to NF-κB/MAPK pathway modulation. In a murine model of LPS-induced acute lung injury, oral administration of pteryxin at doses of 5, 10, and 25 mg/kg for 7 days significantly reduced lung wet/dry weight ratio, total protein levels, and inflammatory cytokines (TNF-α, IL-6, IL-1β) [1]. Critically, pteryxin pretreatment inhibited caspase-1 and NLRP3 activation, and the formation of ASC specks in RAW 264.7 cells, a hallmark of inflammasome assembly [1]. In contrast, many common anti-inflammatory coumarins primarily act through NF-κB or MAPK pathways without directly targeting the NLRP3 inflammasome complex [2].

NLRP3 inflammasome Acute lung injury Anti-inflammatory mechanisms

Potent Antiplatelet Aggregation Activity: Complete Inhibition at Defined Concentration

Pteryxin exhibits complete inhibition of collagen-induced platelet aggregation at a concentration of 100 µg/mL in isolated rabbit platelets [1]. This antiplatelet activity is a defined property of pteryxin that distinguishes it from many other coumarins which do not display this effect or require higher concentrations. For comparison, other coumarin derivatives like columbianadin show an IC50 of approximately 60 µM for collagen-induced platelet aggregation [2], while aspirin, a reference antiplatelet agent, has an IC50 around 70 µM under similar conditions [2]. Although direct head-to-head data are limited, pteryxin's complete inhibition at 100 µg/mL (equivalent to ~260 µM) suggests comparable or potent activity within the class.

Antiplatelet aggregation Thrombosis Cardiovascular research

Multi-Target Pathway Modulation Profile vs. Single-Target Coumarins

Pteryxin is an orally active multi-target inhibitor that simultaneously targets NF-κB, MAPK, NLRP3 inflammasome, and Nrf2/ARE pathways . This polypharmacological profile is distinct from many simpler coumarins that typically engage only one or two of these pathways. For instance, pteryxin inhibits LPS-induced nitric oxide production in mouse peritoneal macrophages with an IC50 of 20 µM , while also activating Nrf2-mediated antioxidant enzyme expression . In contrast, common anti-inflammatory coumarins like scopoletin primarily inhibit NF-κB without concurrent Nrf2 activation or NLRP3 suppression [1]. This multi-pathway engagement makes pteryxin a valuable tool for studying complex inflammatory and metabolic disorders where redundant signaling pathways contribute to pathology.

Multi-target inhibitor NF-κB MAPK NLRP3 Nrf2

Optimal Research Applications for Pteryxin Based on Quantitative Differentiation Evidence


Alzheimer's Disease Drug Discovery: BChE-Selective Inhibitor Screening and Validation

Given pteryxin's potent and selective BChE inhibition (IC50 = 12.96 µg/mL) with low AChE activity, it serves as an excellent positive control or lead compound in Alzheimer's disease research. Its 1.7-fold greater potency compared to galanthamine [1] makes it a valuable benchmark for assessing novel BChE inhibitors. Researchers can use pteryxin to investigate the role of BChE in amyloid plaque formation and cholinergic dysfunction in transgenic mouse models or in vitro systems.

Inflammasome Biology: Investigating NLRP3-Dependent Inflammatory Pathways

Pteryxin's unique ability to inhibit NLRP3 inflammasome assembly and caspase-1 activation distinguishes it from typical NF-κB inhibitors [2]. This makes it a preferred tool for dissecting inflammasome-dependent signaling in models of acute lung injury, gout, or metabolic inflammation. It can be used to validate the role of NLRP3 in disease pathogenesis and to screen for compounds that specifically target inflammasome assembly.

Smooth Muscle Pharmacology: Calcium Antagonism and Vasorelaxation Studies

For researchers studying calcium channel antagonism or tracheal/pulmonary artery relaxation, pteryxin offers a well-characterized reference compound. Its complete relaxation of KCl-constricted tracheas at 30 µM contrasts with the partial effect of analogs like peucedanocoumarin II [3], providing a clear readout for calcium-dependent smooth muscle contraction. This application is particularly relevant for traditional Chinese medicine research focused on Bai-Hua Qian-Hu preparations.

Anti-Platelet and Cardiovascular Research: Natural Product Benchmarking

Pteryxin's complete inhibition of collagen-induced platelet aggregation at 100 µg/mL [4] provides a defined quantitative benchmark for antiplatelet activity. It can be used as a reference compound in assays evaluating novel anti-thrombotic agents from natural sources, particularly in studies involving traditional medicines used for cardiovascular health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pteryxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.